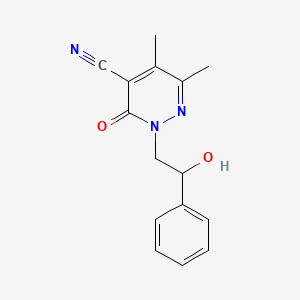
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, also known as HPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPC is a pyridazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not yet fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and body. This compound has been shown to interact with a range of receptors, including GABA, glutamate, and dopamine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of pro-inflammatory cytokine production. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile for lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are a number of potential future directions for research on 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile. One area of interest is the potential use of this compound as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Other areas of interest include the investigation of this compound's effects on other signaling pathways in the body, as well as its potential use as an anti-inflammatory agent in the treatment of various inflammatory disorders.
合成法
The synthesis of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves the reaction of 2-phenylethylamine with 2,3-butanedione in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(2-hydroxy-2-phenylethyl)-5,6-dimethylpyridazine-3,4-dione, which is then converted to this compound through the reaction with potassium cyanide.
科学的研究の応用
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal activity. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-11(2)17-18(15(20)13(10)8-16)9-14(19)12-6-4-3-5-7-12/h3-7,14,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXIHOOKAJCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(C2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



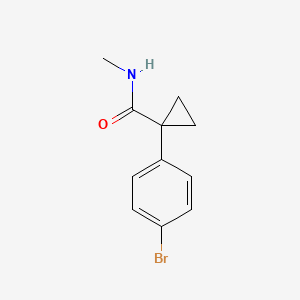
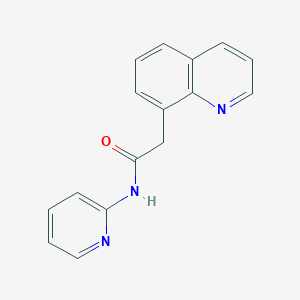
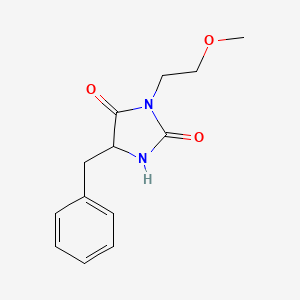
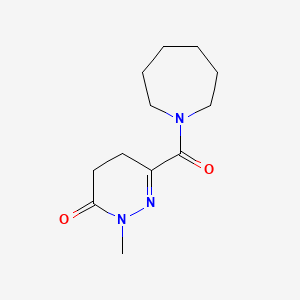
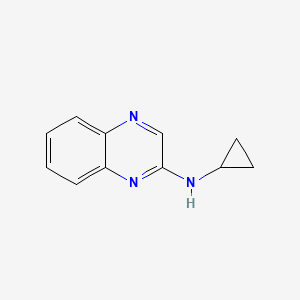
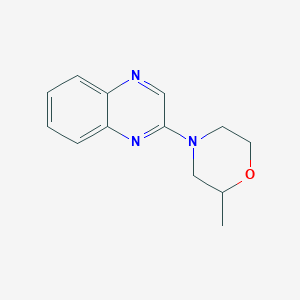


![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
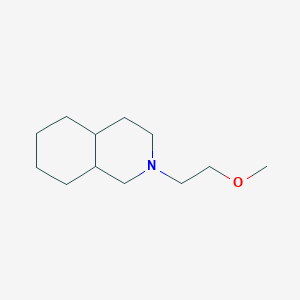
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
